molecular formula C14H6N4S3 B1493563 7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene

Cat. No.: B1493563
M. Wt: 326.4 g/mol
InChI Key: OKPWFHACPSLUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[136002,904,8010,14016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization of precursor molecules.

    Thiation Reactions: Introduction of sulfur atoms into the molecule using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Epoxidation and Ring-Opening: Formation of epoxide rings followed by ring-opening reactions to introduce the epithioetheno groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions at the heteroatoms or ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.

Scientific Research Applications

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[136002,904,8010,14

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with DNA/RNA: Binding to nucleic acids to modulate gene expression.

    Cellular Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4,59,8-Bis(epithioetheno)-6,7-dihydro-2-thia-1,3,6,7-tetraaza-2H-indene: A similar compound with slight structural differences.

    4,59,8-Bis(epithioetheno)-6,7-dihydro-2-thia-1,3,6,7-tetraaza-2H-pyridine: Another related compound with a different heterocyclic core.

Uniqueness

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene is unique due to its specific arrangement of heteroatoms and fused ring systems, which confer distinct chemical and physical properties. These properties may make it particularly useful in applications where other similar compounds are less effective.

Properties

Molecular Formula

C14H6N4S3

Molecular Weight

326.4 g/mol

IUPAC Name

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene

InChI

InChI=1S/C14H6N4S3/c1-3-19-13-5(1)15-9-7(13)11-12(18-21-17-11)8-10(9)16-6-2-4-20-14(6)8/h1-4,17-18H

InChI Key

OKPWFHACPSLUCP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C3C2=C4C(=C5C3=NC6=C5SC=C6)NSN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.